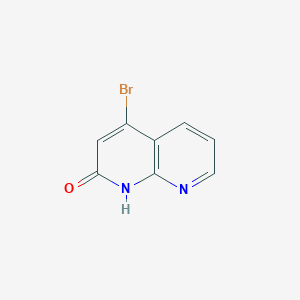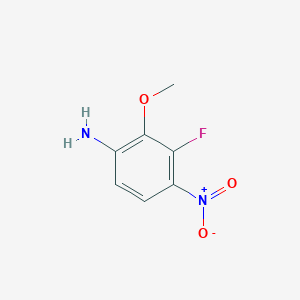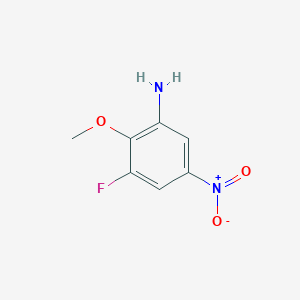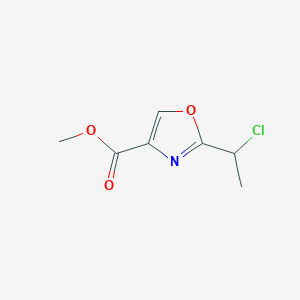
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the oxadiazole ring, a fluorophenyl group at the 3-position, and a methyl group at the 5-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Advanced Materials and Organic Electronics
Research into oxadiazole derivatives, including compounds similar to 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, has shown promising applications in the field of advanced materials and organic electronics. For instance, studies have indicated that oxadiazole-based compounds exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). Specifically, certain carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been highlighted for their blue-shifted fluorescence and high external quantum efficiency (EQE) in OLED applications, with reduced efficiency rolloff at high current densities compared to their 2-phenyl counterparts (Cooper et al., 2022).
Liquid Crystalline Properties
Another area of interest is the liquid crystalline properties of oxadiazole derivatives. Studies on bent-shaped 1,3,4-oxadiazole-based compounds have revealed the presence of enantiotropic nematic and smectic A phases. This suggests potential for use in liquid crystal displays (LCDs) and other devices requiring controlled alignment and phase behavior of liquid crystals (Zhu et al., 2009).
Antimicrobial and Anticancer Research
Oxadiazole derivatives have also been explored for their biological activities. Compounds with structures similar to this compound have demonstrated significant antimicrobial and anticancer potential. For instance, specific 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles have shown very good antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents (Karthikeyan et al., 2008). Additionally, novel oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been identified for their promising anticancer activities, supported by in vivo and in silico studies, indicating a significant area for further research in anticancer drug development (Bhat et al., 2016).
Fluorinated Polymers for High-Performance Applications
The introduction of fluorinated moieties into polymeric materials, including poly(1,3,4-oxadiazole-ether-imide)s, has been shown to enhance their solubility, thermal stability, and optical properties. These polymers exhibit high decomposition temperatures and glass transition temperatures, alongside fluorescence in specific solvents, making them suitable for high-performance applications in coatings, membranes, and optoelectronic devices (Hamciuc et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic routes and the study of its reactivity could also be areas of interest .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUAHGMWRNVPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




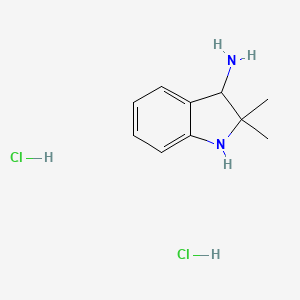

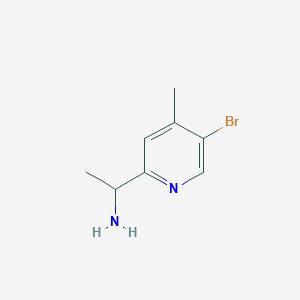
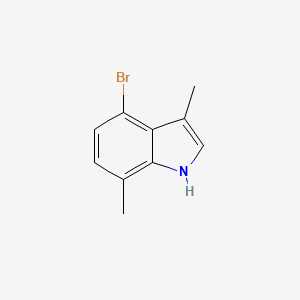
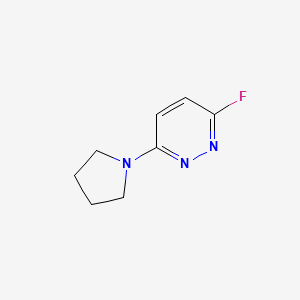
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
